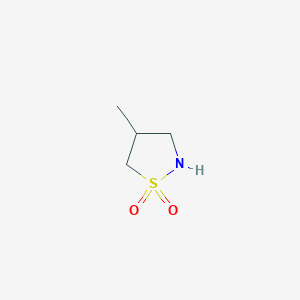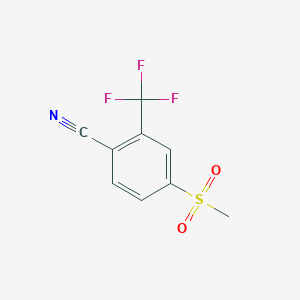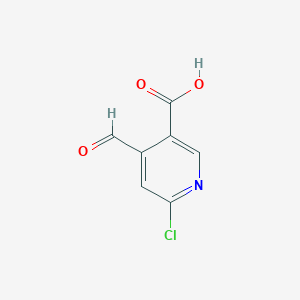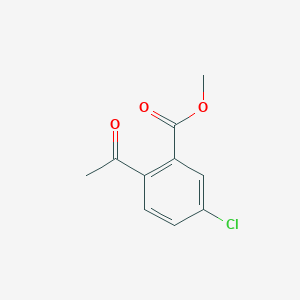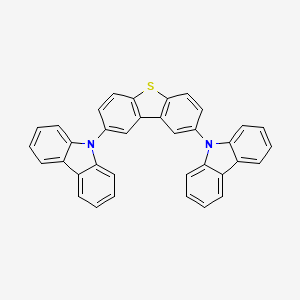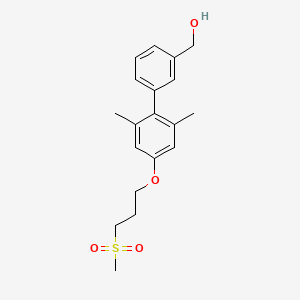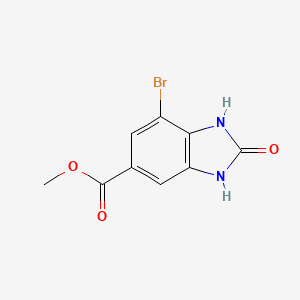
Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate
Overview
Description
“Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O3 . It has an average mass of 271.068 Da and a monoisotopic mass of 269.963989 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodiazole ring substituted with a bromine atom at the 7th position and a methyl carboxylate group at the 5th position . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the retrieved papers.Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate is involved in various chemical syntheses, such as the synthesis of 9H-Pyrazolo[3,2-b][1,3]benzoxazines via thermal decarbonylation, as shown by Lisowskaya et al. (2006) (Lisowskaya, Alajarín, & Sánchez-Andrada, 2006).
- It is also a key intermediate in the synthesis of novel thiazolo[3,2-a]benzimidazole derivatives with biological activities, as described by Abdel‐Aziz et al. (2011) (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Crystal Structure Analysis
- The compound has been utilized in crystal structure analysis, providing insights into molecular conformations and interactions. An example is the crystal structure analysis of azilsartan methyl ester ethyl acetate hemisolvate, which includes this compound, as studied by Li et al. (2015) (Li, Liu, Zhu, Chen, & Sun, 2015).
Mechanism of Action
Target of Action
Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate, also known as methyl 7-bromo-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate, is a compound that belongs to the class of imidazole derivatives . Imidazole derivatives are known to interact with a wide range of biological targets.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting cell membrane integrity .
Biochemical Pathways
Imidazole derivatives are known to influence a broad range of biochemical pathways due to their interaction with various biological targets .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound interacts with various enzymes, including oxidoreductases and hydrolases, by binding to their active sites and altering their catalytic activity. The nature of these interactions is primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the reaction rate. Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound affects gene expression by acting as a transcriptional regulator, thereby altering the expression levels of genes involved in cellular metabolism and stress responses . This compound also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active sites of enzymes, inhibiting or activating their catalytic functions. For instance, it inhibits the activity of certain kinases by competing with ATP for binding, thereby preventing phosphorylation events that are critical for signal transduction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity, leading to altered transcriptional profiles and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical and cellular effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular function and promote cell survival by modulating signaling pathways and gene expression . At high doses, this compound can exhibit toxic effects, such as inducing oxidative stress and apoptosis. These threshold effects underscore the importance of dosage optimization in therapeutic applications and experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to xenobiotic metabolism and detoxification . This compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glutathione or glucuronic acid. These metabolic transformations facilitate the excretion of this compound and reduce its bioavailability. Additionally, this compound can influence metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux. Once inside the cell, this compound can bind to intracellular proteins, such as heat shock proteins and chaperones, which assist in its proper folding and localization. The distribution of this compound within tissues is influenced by its affinity for specific cell types and its ability to cross biological barriers, such as the blood-brain barrier.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins. It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin remodeling complexes. The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, which direct it to specific compartments or organelles.
properties
IUPAC Name |
methyl 7-bromo-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-8(13)4-2-5(10)7-6(3-4)11-9(14)12-7/h2-3H,1H3,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKSHESIUHOPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Br)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801141176 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-2,3-dihydro-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1301214-77-6 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-2,3-dihydro-2-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301214-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-2,3-dihydro-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801141176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

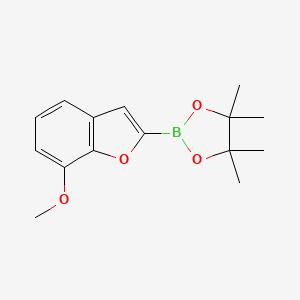
![2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1428689.png)
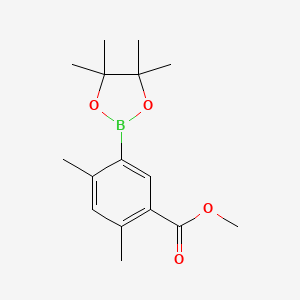
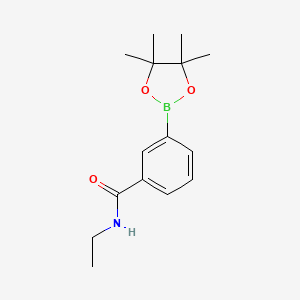
![2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid](/img/structure/B1428693.png)
